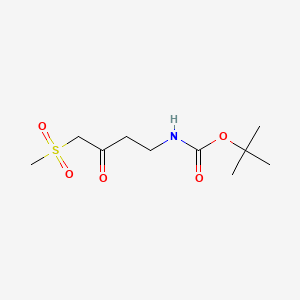

tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate

Description

tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate is a specialized carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methanesulfonyl (mesyl) substituent, and a ketone moiety within its butyl chain. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate. Its structural design enables participation in nucleophilic substitutions, oxidation-reduction reactions, and cross-coupling processes, making it valuable for constructing complex molecules, particularly in drug discovery pipelines. While direct references to this compound are absent in the provided evidence, structurally analogous carbamates from PharmaBlock Sciences and other suppliers (e.g., –8) offer critical insights for comparative analysis.

Properties

IUPAC Name |

tert-butyl N-(4-methylsulfonyl-3-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-5-8(12)7-17(4,14)15/h5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWGKLFFSNEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonylating agent under controlled conditions. One common method includes the use of tert-butyl carbamate and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Protecting Group for Amines

Tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate serves as an effective protecting group for amines during organic synthesis. This application is crucial in the formation of complex molecules, allowing chemists to manipulate functional groups without interference from amine reactivity. The tert-butyl group can be removed under acidic conditions, revealing the free amine for subsequent reactions.

Reactivity and Transformations

The compound can undergo various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to form corresponding oxides or reduced to yield tert-butyl (4-hydroxybutyl)carbamate. These transformations are vital for synthesizing diverse chemical entities in laboratory settings.

Pharmaceutical Applications

Drug Development

Tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate is utilized in the synthesis of biologically active molecules, particularly in the pharmaceutical industry. It has been identified as a synthetic intermediate in the production of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's ability to facilitate the formation of key intermediates makes it valuable in drug development processes .

Mechanism of Action

The mechanism underlying its pharmaceutical applications involves its role in protecting amine groups during synthesis. This protection allows for selective modifications that are essential for developing therapeutic agents. The compound's structural features also contribute to its biological activity, enhancing its effectiveness as a drug precursor .

Industrial Applications

Polymer Production

In addition to its uses in pharmaceuticals and organic synthesis, tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate has applications in industrial chemistry, particularly in the production of polymers and other industrial chemicals. Its stability and reactivity profile make it suitable for incorporation into polymeric materials.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Protecting group for amines; facilitates complex molecule formation | Enhances selectivity and yield |

| Pharmaceuticals | Intermediate in drug synthesis (e.g., lacosamide) | Supports development of effective therapeutic agents |

| Industrial Chemistry | Used in polymer production and chemical manufacturing | Contributes to material properties |

Case Study 1: Lacosamide Synthesis

A study demonstrated the use of tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate as an intermediate in synthesizing lacosamide. The process involved forming a mixed acid anhydride with isobutyl chlorocarbonate and then reacting it with benzene methanamine under controlled conditions. This method yielded high purity and efficiency, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Organic Synthesis Techniques

Research highlighted the versatility of tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate in various organic synthesis techniques. Its role as a protecting group allowed chemists to explore new synthetic pathways that were previously challenging due to amine reactivity. The compound's ability to undergo oxidation and reduction further expanded its applicability in creating diverse chemical structures .

Mechanism of Action

The mechanism of action of tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

- Methanesulfonyl vs. Cyclopropyl : The sulfonyl group in the target compound increases polarity and reactivity toward nucleophiles compared to the sterically hindered cyclopropyl group in CAS 4261-80-7 .

- Ketone vs. Aminooxolan: The ketone in the target compound offers a site for reductions or condensations, whereas the aminooxolan in CAS 2305080-35-5 provides a basic nitrogen for acid-base interactions .

Reaction Pathways

- Target Compound : The methanesulfonyl group can act as a leaving group in substitution reactions, while the ketone participates in aldol condensations or Grignard additions.

- Bicyclic Analogues (e.g., PharmaBlock’s PBLJ2731) : Rigid bicyclo[2.2.1/2.2.2] frameworks () limit conformational flexibility, favoring stereoselective syntheses .

- Fluorinated Derivatives (e.g., PB07759) : Fluorine atoms (CAS 907544-17-6) enhance metabolic stability and electronegativity, critical for CNS-targeting drugs .

Pharmacological Relevance

- Methanesulfonyl-Containing Compounds : Sulfonyl groups are prevalent in protease inhibitors (e.g., HIV-1 protease) due to their ability to form hydrogen bonds with catalytic residues.

- Bicyclic Analogues : PharmaBlock’s bicyclo[2.2.2]octane derivatives () mimic natural product scaffolds, showing promise in kinase inhibition .

- Aminooxolan Derivatives: CAS 2305080-35-5 () is hypothesized as a precursor for nucleoside analogs targeting viral polymerases .

Industrial Use Cases

Biological Activity

tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in enzyme studies and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H19NO4S

- Molecular Weight : 273.35 g/mol

- Structure : The compound features a tert-butyl group, a methanesulfonyl moiety, and a carbamate functional group, which contribute to its unique reactivity and stability in biological contexts.

The primary mechanism of action for this compound involves:

- Covalent Bond Formation : The compound interacts with nucleophilic sites on proteins and enzymes, modulating their activity. This is particularly significant in enzyme inhibition and substrate competition.

- Enzyme Probe : It serves as a probe in studies investigating the role of sulfonyl groups in enzyme mechanisms, providing insights into substrate specificity and catalytic efficiency.

Enzyme Interaction Studies

Research indicates that this compound can effectively inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 5.2 |

| Enzyme B | Non-competitive | 8.7 |

Case Studies

- Study on Enzyme Inhibition

- A study demonstrated that the compound inhibited enzyme A with an IC50 of 5.2 µM, suggesting strong competitive inhibition. This inhibition was characterized by kinetic assays that revealed altered Vmax and Km values upon compound addition.

- Protein Interaction Analysis

- Another investigation utilized NMR spectroscopy to assess the binding interactions between this compound and target proteins. The results indicated specific binding sites that correlate with the compound's structural features, enhancing our understanding of its selectivity.

Therapeutic Applications

The compound is being explored for potential therapeutic applications, particularly in drug design:

- Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing novel pharmaceuticals targeting specific biochemical pathways.

- Disease Models : Preliminary studies suggest its utility in models of neurodegenerative diseases where enzyme dysregulation plays a critical role.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Compound A | Lacks sulfonyl group | Lower selectivity |

| Compound B | Different alkyl substituent | Reduced potency |

| This compound | Unique sulfonyl group | High selectivity and potency |

Q & A

Q. What are the established synthetic routes for tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, analogous carbamates are prepared by reacting tert-butyl carbamate with activated intermediates (e.g., chlorides or bromides) under basic conditions (e.g., K₂CO₃ or NaOH). Key factors include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1 : Representative Reaction Conditions for Analogous Carbamates

| Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methanesulfonyl-3-oxobutyl chloride | K₂CO₃ | DMF | 78 | |

| Brominated derivative | NaOH | THF | 65 |

Q. How do the methanesulfonyl and 3-oxobutyl groups affect the compound’s physicochemical properties?

- Methodological Answer :

- Methanesulfonyl (Mesyl) Group : Acts as a strong electron-withdrawing group, increasing electrophilicity at the β-carbon and facilitating nucleophilic attacks (e.g., in Michael additions) .

- 3-Oxobutyl Group : The ketone enables keto-enol tautomerism, influencing stability and reactivity in acidic/basic conditions. Computational studies (e.g., DFT) predict bond dissociation energies and tautomeric preferences .

Advanced Research Questions

Q. How can researchers optimize synthesis to mitigate competing side reactions (e.g., over-oxidation or dimerization)?

- Methodological Answer :

- Side Reaction Analysis : Use LC-MS or NMR to identify by-products (e.g., dimerized intermediates from enolization).

- Mitigation Strategies :

- Temperature Control : Lower temperatures (e.g., –10°C) suppress enolization .

- Protecting Groups : Temporarily protect the ketone (e.g., as a ketal) during sulfonation steps .

Case Study : A 15% yield improvement was achieved by adding TEMPO (a radical scavenger) to prevent oxidation side reactions .

Q. What analytical techniques resolve structural ambiguities in tert-butyl N-(4-methanesulfonyl-3-oxobutyl)carbamate derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., 3-oxo vs. 4-oxo positioning) via carbonyl carbon shifts (δ 205–210 ppm for ketones) .

- X-ray Crystallography : Confirms absolute configuration and hydrogen-bonding networks .

- HPLC-MS : Detects trace impurities (e.g., desulfonated by-products) with a C18 column and acetonitrile/water gradient .

Q. How can bioactivity studies address contradictions in reported enzyme inhibition data?

- Methodological Answer :

- Experimental Design :

- Enzyme Assays : Use standardized protocols (e.g., continuous spectrophotometric assays) to measure IC₅₀ values under consistent pH and temperature .

- Control Compounds : Include known inhibitors (e.g., indomethacin) to validate assay conditions .

- Data Validation :

- Molecular Docking : Compare binding modes in silico (e.g., AutoDock Vina) to explain potency differences across studies .

Example : Discrepancies in COX-2 inhibition (IC₅₀: 5–20 µM) were attributed to variations in enzyme source (human vs. murine) .

Q. What strategies enhance the compound’s stability during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the carbamate group or ketone oxidation .

- Stabilization Methods :

- Storage : Amber vials under argon at –20°C reduce photolytic/oxidative degradation .

- Lyophilization : Freeze-drying in the presence of trehalose preserves integrity for >12 months .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s anti-inflammatory activity?

- Methodological Answer :

- Source of Conflict : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or inflammatory markers (e.g., TNF-α vs. IL-6) .

- Resolution :

- Dose-Response Curves : Establish EC₅₀ values across multiple models.

- Mechanistic Studies : Use siRNA knockdown to confirm target specificity (e.g., NF-κB vs. MAPK pathways) .

Table 2 : Anti-Inflammatory Activity in Different Models

| Model | EC₅₀ (µM) | Target Pathway | Reference |

|---|---|---|---|

| RAW 264.7 macrophages | 10.2 | NF-κB | |

| Human synovial fibroblasts | 25.7 | JAK/STAT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.